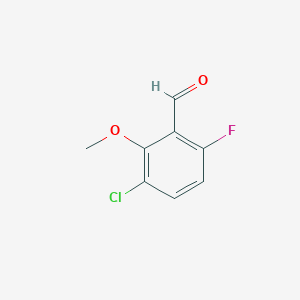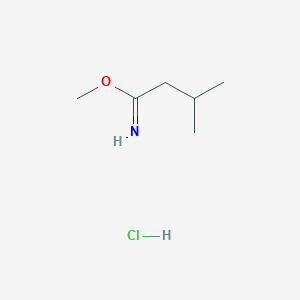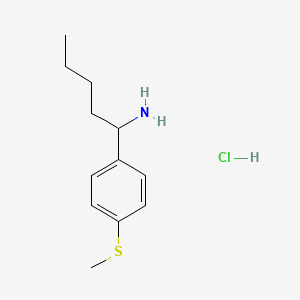
2-Chloro-N-(pentamethylphenyl)acetamide
描述
Typically, a description of a chemical compound would include its systematic name, often derived from IUPAC nomenclature, as well as any common or trivial names. The molecular formula and molar mass would also be included.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of chemical reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques, such as NMR, IR, and X-ray crystallography, to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including what types of chemical reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would include studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).科学研究应用
Metabolism in Liver Microsomes
A study explored the comparative metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological implications of these compounds in mammals (Coleman et al., 2000).
Soil Reception and Activity
Another study investigated the soil reception and herbicidal activity of acetochlor, alachlor, and metolachlor. The research focused on how wheat straw and irrigation affect the distribution and efficacy of these herbicides in agricultural soils, providing insights into optimal application strategies for maximum weed control with minimal environmental impact (Banks & Robinson, 1986).
Radiosynthesis for Metabolism Studies
Radiosynthesis techniques have been applied to chloroacetanilide herbicides like acetochlor for detailed studies on their metabolism and mode of action. These methods allow researchers to trace the herbicides' pathways in biological systems, enhancing the understanding of their behavior at the molecular level (Latli & Casida, 1995).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. This research sheds light on the potential environmental effects of these herbicides on non-target aquatic organisms and ecosystems (Weisshaar & Böger, 1989).
Antibacterial Potential Against Klebsiella pneumoniae
A specific study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial potential against Klebsiella pneumoniae, indicating that chloroacetamide derivatives could have applications beyond agriculture, such as in the development of new antibacterial agents (Cordeiro et al., 2020).
安全和危害
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
未来方向
This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s mechanism of action.
Please consult with a qualified professional or refer to specific resources for detailed information.
属性
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentamethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-7-8(2)10(4)13(11(5)9(7)3)15-12(16)6-14/h6H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMFQJWDCQQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)NC(=O)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(pentamethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



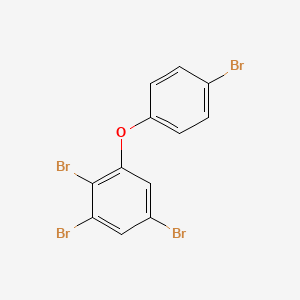
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

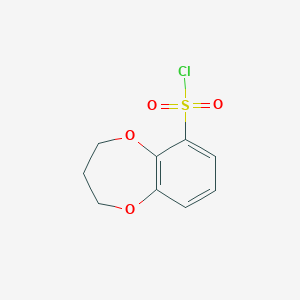

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)

